molecular formula C22H27N3O4 B11563801 5-(4-ethoxyphenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine

5-(4-ethoxyphenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine

Cat. No.: B11563801
M. Wt: 397.5 g/mol
InChI Key: GIKZPLUCFMSTOC-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds This compound is characterized by the presence of an ethoxyphenyl group, a methyl group, and a trimethoxybenzyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine source under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the electrophilic aromatic substitution of the imidazole ring with 4-ethoxyphenyl halide in the presence of a base.

    Attachment of the trimethoxybenzyl group: This can be done through a nucleophilic substitution reaction where the imidazole derivative reacts with 3,4,5-trimethoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-(4-ethoxyphenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine
  • 5-(4-ethoxyphenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-thiol

Uniqueness

5-(4-ethoxyphenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine is unique due to the presence of both ethoxyphenyl and trimethoxybenzyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C22H27N3O4/c1-6-29-17-9-7-16(8-10-17)18-14-24-22(25(18)2)23-13-15-11-19(26-3)21(28-5)20(12-15)27-4/h7-12,14H,6,13H2,1-5H3,(H,23,24)

InChI Key

GIKZPLUCFMSTOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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